N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide
Description
N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide is a furan-derived carboxamide featuring a pyridin-2-yl ethyl group and a methyl substituent on the amide nitrogen. Its structure combines a planar furan ring with a flexible ethyl linker to the pyridine moiety, enabling diverse intermolecular interactions. The pyridine ring enhances solubility in polar solvents, while the methyl group may modulate metabolic stability.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-15(13(16)12-6-4-10-17-12)9-7-11-5-2-3-8-14-11/h2-6,8,10H,7,9H2,1H3 |
InChI Key |
RXKBQICYPRUXLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxylic acid and 2-(pyridin-2-yl)ethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of furan-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid reacts with 2-(pyridin-2-yl)ethylamine to form the amide bond, yielding N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-amine.
Substitution: Various substituted pyridinyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules through its reactive functional groups.
Biology
In biological research, this compound is investigated for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions, which are useful in studying metalloproteins and enzyme mimetics.
Medicine
The compound is explored for its pharmacological properties, particularly as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes.
Comparison with Similar Compounds
5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3)
- Structure: Differs by a nitro group (-NO₂) at the 5-position of the furan ring.
- Key Data :
- Comparison: The nitro group increases polarity (higher logP vs.
N-[2-(4-Sulfamoylphenyl)ethyl]furan-2-carboxamide (Y030-5269)
- Structure : Replaces the pyridin-2-yl group with a 4-sulfamoylphenyl moiety.
- Key Data (): Molecular Weight: 294.33 g/mol logP: 0.137 (indicating high hydrophilicity) Hydrogen Bonding: 8 acceptors, 3 donors (vs. 7 acceptors, 2 donors in the target compound).
5-[(4-Bromobenzene-1-sulfonyl)methyl]-N-[2-(4-methylphenyl)ethyl]furan-2-carboxamide
- Structure : Incorporates a bromobenzene sulfonyl group on the furan and a 4-methylphenyl ethyl chain.
- Key Data ():
- Substituent Effects : The bulky bromobenzene sulfonyl group increases steric hindrance, likely reducing enzymatic degradation but also solubility.
- Comparison : The aromatic sulfonyl group may enhance binding to hydrophobic enzyme pockets, contrasting with the pyridine’s role in hydrogen bonding.
N-[(2,5-Dimethylphenyl)(pyridin-3-yl)methyl]furan-2-carboxamide (D462-0586)
- Structure : Features a branched (2,5-dimethylphenyl)(pyridin-3-yl)methyl group.
- Key Data ():
- logP : 2.85 (higher than the target compound, suggesting greater lipophilicity).
Comparative Data Table
Key Findings
- Substituent Position Matters : Pyridin-2-yl (vs. pyridin-3-yl) optimizes hydrogen bonding with biological targets due to nitrogen orientation .
- Electron-Withdrawing Groups : Nitro and sulfamoyl groups enhance reactivity or solubility but may introduce metabolic liabilities.
- Steric Effects : Bulky groups (e.g., bromobenzene sulfonyl) improve target specificity but reduce solubility.
Biological Activity
N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its furan and pyridine moieties, which contribute to its biological activity. The structural formula can be represented as follows:
Target Interactions
The compound is hypothesized to interact with various biological targets similar to other compounds in its class. Notably, it may inhibit cyclin-dependent kinases (CDKs), modulate calcium channels, and interact with GABA A receptors, which are crucial in regulating cell cycle progression and neurotransmission .
Biochemical Pathways
The inhibition of CDKs can lead to cell cycle arrest, while modulation of calcium channels may affect neuronal signaling. This suggests that this compound could play a role in various cellular processes including:
- Cell Cycle Regulation: Inhibition of CDKs could prevent cancer cell proliferation.
- Neurotransmission: Modulation of GABA A receptors may provide therapeutic effects for neurological disorders.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. It has been tested against a variety of pathogens, showing promising results particularly in inhibiting bacterial growth .
Anticancer Potential
The compound has also been explored for its anticancer properties. Preliminary data suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Compounds with similar structures often exhibit varying degrees of biological activity based on their substituents. For instance:
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| A | Furan | 8.6 | Moderate |
| B | Pyridine | 1.6 | High |
| C | Methyl | 10 | Low |
This table illustrates how modifications to the chemical structure can significantly impact biological activity.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics, indicating its potential as an alternative treatment option .
Study 2: Anticancer Activity
In another investigation, the compound was tested on several cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that it could serve as a lead compound for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
